molecular formula C11H9NO3 B6591062 Methyl 7-hydroxyquinoline-4-carboxylate CAS No. 1260825-38-4

Methyl 7-hydroxyquinoline-4-carboxylate

Cat. No.: B6591062
CAS No.: 1260825-38-4
M. Wt: 203.19 g/mol
InChI Key: KQSVFSKYXXFFHY-UHFFFAOYSA-N
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Description

“Methyl 7-hydroxyquinoline-4-carboxylate” is a chemical compound with the molecular formula C11H9NO3 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core with a methyl ester group at the 4-position and a hydroxy group at the 7-position . The molecular weight of this compound is 203.19 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, quinoline derivatives are known to undergo various chemical reactions . These reactions often involve the functional groups attached to the quinoline core.

Safety and Hazards

The safety data sheet for “Methyl 7-hydroxyquinoline-4-carboxylate” indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and seeking medical advice/attention if you feel unwell (P312) .

Future Directions

Quinoline derivatives, including “Methyl 7-hydroxyquinoline-4-carboxylate”, have potential applications in medicinal and synthetic organic chemistry . Future research could focus on exploring these applications, improving synthesis methods, and investigating the compound’s biological activities and mechanisms of action.

Properties

IUPAC Name

methyl 7-hydroxyquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-4-5-12-10-6-7(13)2-3-8(9)10/h2-6,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSVFSKYXXFFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC(=CC2=NC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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